molecular formula C13H9FN2O5S B13357727 3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-16-8

3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13357727
CAS No.: 19160-16-8
M. Wt: 324.29 g/mol
InChI Key: NQIWKONYKCSWIS-UHFFFAOYSA-N
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Description

3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound that belongs to the class of benzenesulfonyl fluorides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of both nitro and sulfonyl fluoride groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves its interaction with specific enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction often involves the formation of a covalent bond with serine or cysteine residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride is unique due to the presence of both nitro and sulfonyl fluoride groups, which confer distinct reactivity and biological activity. This makes it particularly useful in the development of enzyme inhibitors and as a chemical probe in biological studies .

Properties

CAS No.

19160-16-8

Molecular Formula

C13H9FN2O5S

Molecular Weight

324.29 g/mol

IUPAC Name

3-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17)

InChI Key

NQIWKONYKCSWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

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